5-Chloro-2-dimethylaminopyrimidine
Overview
Description
5-Chloro-2-dimethylaminopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-dimethylaminopyrimidine typically involves the chlorination of 2-dimethylaminopyrimidine. One common method includes the reaction of 2-dimethylaminopyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of chlorinating agents and the need to handle hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-dimethylaminopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Chloro-2-dimethylaminopyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Industrial Applications: Employed in the synthesis of agrochemicals and dyes, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Chloro-2-dimethylaminopyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chlorine and dimethylamino groups enhance its ability to interact with target proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Similar structure but lacks the chlorine and dimethylamino groups.
5-Bromo-2-dimethylaminopyrimidine: Bromine instead of chlorine, leading to different reactivity.
2,4-Diaminopyrimidine: Contains additional amino groups, altering its chemical properties.
Uniqueness
5-Chloro-2-dimethylaminopyrimidine is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-chloro-N,N-dimethylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMGQSSLAIYNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346078 | |
Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81568-09-4 | |
Record name | 5-Chloro-N,N-dimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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